molecular formula C23H24N4O8S B15125526 [3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate

[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate

Cat. No.: B15125526
M. Wt: 516.5 g/mol
InChI Key: FGOSQAPWZULDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to an oxolane ring, with multiple acetyl groups and a sulfanyl-substituted phenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol is reacted with a halogenated precursor.

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA processes.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with biological macromolecules could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s structural features, such as the purine base and the sulfanyl group, which allow for specific binding to active sites and allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    [3,4-diacetyloxy-5-(6-oxo-3H-purin-7-yl)oxolan-2-yl]methyl acetate: This compound is structurally similar but lacks the sulfanyl group, which may affect its biological activity.

    [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate: This compound has hydroxyl groups instead of acetyl groups, leading to different chemical properties and reactivity.

Uniqueness

The presence of the sulfanyl group and multiple acetyl groups in [3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N4O8S

Molecular Weight

516.5 g/mol

IUPAC Name

[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)

InChI Key

FGOSQAPWZULDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.